4-Hydroxy-4-phenylhexanamide

Strychnine seizure Anticonvulsant spectrum Phenyl alcohol amides

4-Hydroxy-4-phenylhexanamide (DL-HEPB; CAS 67880-30-2) is a racemic phenyl alcohol amide belonging to a homologous series of synthetic anticonvulsants that also includes DL-2-hydroxy-2-phenylbutyramide (HEPA) and DL-3-hydroxy-3-phenylpentanamide (HEPP). Originally misidentified as a 5-ethyl-5-phenylpyrrolidinone, its correct structure was later confirmed by X-ray crystallography.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 67880-30-2
Cat. No. B1219887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-4-phenylhexanamide
CAS67880-30-2
Synonyms4-HPHM
4-hydroxy,4-phenylcaproamide
4-hydroxy-4-phenylcaproamide
4-hydroxy-4-phenylhexanamide
gamma-hydroxy, gamma-ethyl, gamma-phenyl-butyramide
gamma-hydroxy-gamma-ethyl-gamma-phenylbutyramide
HEPB
HPhCA
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCCC(CCC(=O)N)(C1=CC=CC=C1)O
InChIInChI=1S/C12H17NO2/c1-2-12(15,9-8-11(13)14)10-6-4-3-5-7-10/h3-7,15H,2,8-9H2,1H3,(H2,13,14)
InChIKeyBBCCWJBOCIVAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Hydroxy-4-phenylhexanamide (CAS 67880-30-2) Is a Distinctive Anticonvulsant Procurement Candidate in Phenyl Alcohol Amide Research


4-Hydroxy-4-phenylhexanamide (DL-HEPB; CAS 67880-30-2) is a racemic phenyl alcohol amide belonging to a homologous series of synthetic anticonvulsants that also includes DL-2-hydroxy-2-phenylbutyramide (HEPA) and DL-3-hydroxy-3-phenylpentanamide (HEPP) [1]. Originally misidentified as a 5-ethyl-5-phenylpyrrolidinone, its correct structure was later confirmed by X-ray crystallography [2]. The compound acts as a GABAB receptor blocker, inhibiting R-[3H]-baclofen binding at synaptic membranes with potency comparable to DL-baclofen, though it does not directly displace GABA from GABAA receptors [3]. Its lipophilicity (log P = 2.11) is the highest among the three homologs, potentially influencing CNS distribution [4].

Risks of Uncritical Substitution: Evidence for 4-Hydroxy-4-phenylhexanamide vs. Its Homologs


Although HEPB (n=2), HEPP (n=1), and HEPA (n=0) share a phenyl alcohol amide backbone and a general anticonvulsant profile, they are not interchangeable. Direct comparative data reveal quantifiable differences in neurotoxicity and spectrum of seizure protection [1]. Critically, HEPB achieves full protection in the strychnine seizure model, whereas HEPP fails to do so [1]. Conversely, HEPB exhibits pronounced motor impairment on the rotarod test, with a TD50 value approximately half that of HEPP, indicating a significantly narrower safety margin in models of motor coordination [1]. Additionally, the developmental toxicity profile of HEPB suggests a lower teratogenic liability compared to classic antiepileptic drugs such as valproic acid [2], a critical performance parameter for laboratories conducting reproductive safety evaluations. Substituting HEPB with an untested analog risks loss of efficacy in specific seizure assays or an unexpected toxicological burden that could confound experimental outcomes.

Quantitative Differentiation Evidence: 4-Hydroxy-4-phenylhexanamide vs. Closest Analogs


Unique Efficacy in Strychnine-Induced Seizure Model: HEPB vs. HEPP

In the strychnine (STR) seizure test, DL-4-hydroxy-4-phenylhexanamide (HEPB, n=2) provided full protection with an ED50 of 106 mg/kg (i.p.) in mice. In contrast, the lower homolog DL-3-hydroxy-3-phenylpentanamide (HEPP, n=1) achieved a maximum of only 30% protection at 100 mg/kg, failing to reach a 50% protective dose [1]. This demonstrates a qualitative difference in anticonvulsant spectrum, not merely a shift in potency.

Strychnine seizure Anticonvulsant spectrum Phenyl alcohol amides

Differential Neurotoxicity Profile: Elevated Motor Impairment Relative to HEPP

Neurotoxicity assessed by the accelerating rotarod test shows a markedly lower TD50 for HEPB (n=2) compared to HEPP (n=1). The TD50 for HEPB was determined to be 111 mg/kg (95% CI: 100–122 mg/kg), whereas the TD50 for HEPP was 214 mg/kg (95% CI: 203–226 mg/kg) [1]. This indicates that HEPB causes motor impairment at doses nearly half those required for HEPP, resulting in a narrower safety margin.

Rotarod ataxia Neurotoxicity Therapeutic index

Developmental Toxicity Profile Compared to Established Antiepileptic Drugs

In a developmental toxicity study, oral administration of DL-HEPB to pregnant Wistar rats at 100 mg/kg/day during organogenesis produced no external, visceral, or skeletal malformations in fetuses. At 200 mg/kg/day, malformations occurred only in low frequency (brain and kidney). The study concluded that DL-HEPB shows much lower developmental toxicity than commercial anticonvulsants such as valproic acid. By comparison, valproic acid administered to pregnant Sprague-Dawley rats at 150 mg/kg (lowest tested dose) resulted in 8.5% malformed fetuses, rising to 49% at 600 mg/kg [1][2].

Developmental toxicity Teratogenicity Antiepileptic drug safety

Lipophilicity-Driven Pharmacokinetic Differentiation from Shorter-Chain Homologs

The partition coefficient (log P) of DL-HEPB was experimentally determined to be 2.11 by RP-HPLC, compared to 1.83 for DL-HEPP and 1.20 for DL-HEPA [1]. Although potency across the series is similar, the higher log P of HEPB is consistent with enhanced passive membrane permeability and greater partitioning into lipid-rich tissues, including the central nervous system. This physicochemical property may translate into different brain-to-plasma ratios and tissue distribution kinetics among the homologs.

Partition coefficient Log P CNS penetration Lipophilicity

Evidence-Driven Application Scenarios for 4-Hydroxy-4-phenylhexanamide (DL-HEPB) Procurement


Strychnine-Sensitive Seizure and Glycine Receptor Mechanism Studies

HEPB is uniquely suitable among the phenyl alcohol amides for inducing full seizure protection in strychnine challenge models. As demonstrated in the patent data, HEPB achieves an ED50 of 106 mg/kg in the strychnine seizure test, whereas HEPP yields only 30% protection [1]. This makes HEPB the preferred tool compound for investigating inhibitory neurotransmission mediated by glycine receptors, as well as for screening antidotes against strychnine poisoning.

Developmental Neuropharmacology and Reproductive Safety Screening

The compound offers a substantial advantage in reproductive toxicology research. The 2023 developmental toxicity study confirmed that HEPB causes no malformations at 100 mg/kg in Wistar rats, with only low-frequency kidney and brain abnormalities at 200 mg/kg, a profile notably less teratogenic than valproic acid in rodents [2][3]. This positions HEPB as a lead scaffold for designing anticonvulsants with a favorable reproductive safety margin.

CNS Distribution and Lipophilicity Optimization Studies

With a log P of 2.11, HEPB exhibits significantly higher lipophilicity than its shorter-chain analogs HEPP (log P 1.83) and HEPA (log P 1.20) [4]. This property can be exploited in structure–activity relationship (SAR) programs aiming to optimize brain penetration and tissue distribution. HEPB may serve as a reference compound for evaluating the role of alkyl chain length in modulating anticonvulsant pharmacokinetics.

Differentiated Reference Standard for Neurotoxicity Assessment

Given its pronounced motor impairment profile (rotarod TD50 = 111 mg/kg), HEPB can be employed as a comparator in neurotoxicity screens to benchmark the motor side-effect liability of novel anticonvulsant candidates. The quantitative, reproducible ataxia endpoint provides a validated baseline [1] for distinguishing therapeutic index improvements in newly synthesized analogs.

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